Methyl 3-amino-2,5-difluorobenzoate CAS 1186194-15-9
Methyl 3-amino-2,5-difluorobenzoate CAS 1186194-15-9
An In-Depth Technical Guide to Methyl 3-amino-2,5-difluorobenzoate
This document provides a comprehensive technical overview of Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9), a fluorinated aromatic ester of significant interest to professionals in medicinal chemistry, drug development, and synthetic organic chemistry. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this valuable synthetic building block.
Introduction and Strategic Importance
Methyl 3-amino-2,5-difluorobenzoate is a specialized chemical intermediate prized for its unique substitution pattern. The presence of two fluorine atoms on the benzene ring, ortho and para to the amino group, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics are highly sought after in modern drug design, where the strategic incorporation of fluorine is a well-established method for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4]
This compound serves as a versatile scaffold for constructing more complex molecules, particularly in the development of novel kinase inhibitors, central nervous system (CNS) agents, and agrochemicals.[1][5] Its structure allows for a variety of subsequent chemical transformations, making it an essential component in the synthesis of targeted therapies and high-performance materials.[6]
Physicochemical Properties and Data
A clear understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The key properties of Methyl 3-amino-2,5-difluorobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 1186194-15-9 | [7][8] |
| Molecular Formula | C₈H₇F₂NO₂ | [7][9] |
| Molecular Weight | 187.14 g/mol | [7][9] |
| Appearance | Solid, semi-solid, or lump | [10] |
| Purity | Typically ≥95% - 98% | [5][10] |
| Storage | Room temperature, in a dark place under an inert atmosphere. | [10] |
| InChI Key | WLDJUQONBUMMQH-UHFFFAOYSA-N | [9] |
Synthesis Pathway and Experimental Protocol
The synthesis of Methyl 3-amino-2,5-difluorobenzoate is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with a suitable precursor, such as 2,5-difluoro-3-nitrobenzoic acid, involving esterification followed by reduction of the nitro group.
Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic route.
Caption: A typical two-step synthesis of Methyl 3-amino-2,5-difluorobenzoate.
Detailed Synthesis Protocol
This protocol is a representative methodology based on standard organic chemistry transformations analogous to those found in the literature for similar compounds.[11][12][13]
Step 1: Esterification of 2,5-Difluoro-3-nitrobenzoic Acid
-
Rationale: The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent reduction step and to increase its solubility in organic solvents. Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,5-difluoro-3-nitrobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Reduction of Methyl 2,5-difluoro-3-nitrobenzoate
-
Rationale: Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine in the presence of an ester. It is a clean, high-yielding reaction with easily removable byproducts. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.
-
Procedure:
-
Dissolve the crude Methyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) from the previous step in methanol.
-
Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor set to 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Rinse the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl 3-amino-2,5-difluorobenzoate. The product can be further purified by recrystallization or column chromatography if needed.
-
Applications in Drug Discovery and Agrochemicals
The true value of Methyl 3-amino-2,5-difluorobenzoate lies in its application as a versatile building block.
-
Pharmaceutical Development: This intermediate is crucial in the synthesis of bioactive molecules. The fluorinated aniline moiety is a common feature in kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase enzyme, and the fluorine atoms modulate binding affinity and metabolic stability.[1][14] It is also used in the development of agents targeting the central nervous system.[5]
-
Agrochemical Chemistry: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. This compound is used to design new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles.[6]
-
Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal stability and chemical resistance of polymers, making this compound a candidate for developing high-performance coatings and materials.[6]
Spectral Characterization (Exemplary Analysis)
Structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra for this compound are not publicly available, the following is a predictive analysis based on its structure and data from analogous compounds.[15][16][17][18][19]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (approx. 6.5-7.5 ppm). Due to the fluorine and amine substituents, these protons will appear as complex multiplets (e.g., doublet of doublets or triplet of doublets) due to coupling with each other and with the ¹⁹F nuclei.
-
Amine Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of 3.5-5.0 ppm, though its position can vary with solvent and concentration.
-
Methyl Protons (3H): A sharp singlet for the ester methyl (-OCH₃) group will be present, typically around 3.8-3.9 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Approximately 8 distinct signals would be expected. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear between ~100-160 ppm, with their chemical shifts significantly influenced by the attached fluorine atoms (showing C-F coupling). The methyl carbon will be the most upfield signal (~52 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) in an EI-MS spectrum would be expected at m/z = 187.14. In ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 188.15.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two characteristic peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.
-
C=O Stretch: A strong, sharp peak for the ester carbonyl group will be present around 1700-1730 cm⁻¹.
-
C-F Stretch: Strong absorptions corresponding to the C-F bonds will be visible in the 1100-1300 cm⁻¹ region.
-
Safety, Handling, and Storage
Proper handling of Methyl 3-amino-2,5-difluorobenzoate is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.[20][21][22][23]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed.[20]
-
Skin Corrosion/Irritation: Causes skin irritation.[20]
-
Eye Damage/Irritation: Causes serious eye irritation.[20]
-
Respiratory Hazard: May cause respiratory irritation.[20]
Safe Handling and Personal Protective Equipment (PPE) Workflow
Caption: Standard workflow for safely handling chemical intermediates.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20][22]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[20][22]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and remove contact lenses if possible. Seek immediate medical attention.[20][23]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[20][22]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[22]
-
Stability: The product is stable under normal handling and storage conditions.[20]
-
Incompatibilities: Keep away from strong acids and strong oxidizing agents.[20]
References
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Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3. (Chemsrc) [Link]
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MSDS of Methyl 3-amino-2-fluorobenzoate. (Capot Chemical) [Link]
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Methyl 3-amino-2,5-difluorobenzoate. (MySkinRecipes) [Link]
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1186194-15-9|Methyl 3-Amino-2,5-difluorobenzoate. (BIOFOUNT) [Link]
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Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
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METHYL 3-AMINO-2,5-DIFLUOROBENZOATE | 1186194-15-9. (ChemCD) [Link]
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2-amino-3-fluorobenzoic acid. (Organic Syntheses Procedure) [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (PubMed Central) [Link]
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Applications of fluorine-containing amino acids for drug design. (PubMed) [Link]
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Methyl-3-amino-2-fluorobenzoate. (PubChem) [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (Semantic Scholar) [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (MDPI) [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI) [Link]
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Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (DergiPark) [Link]
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